1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone
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Overview
Description
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone is an organic compound with the molecular formula C13H13NO2. It is a furan derivative, characterized by the presence of a furan ring substituted with an amino group and a methyl group on the phenyl ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the radical alkylation of furan derivatives at the α-position with О-ethyl (phenacyl)xanthogenates and phenacyl iodides in the presence of Fenton’s reagent (H2O2/FeSO4·7H2O) in DMSO . This method allows for the formation of furfuryl ketones, which can be further functionalized to obtain the desired compound.
Chemical Reactions Analysis
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Scientific Research Applications
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, resulting in antibacterial effects . Additionally, the presence of the furan ring allows for interactions with nucleophilic sites in biological molecules, further contributing to its biological activity .
Comparison with Similar Compounds
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone can be compared with other furan derivatives, such as:
2-Acetylfuran: This compound is used as a flavoring agent and intermediate in the synthesis of pharmaceuticals.
Furfuryl Ketones: These compounds are used in the synthesis of various organic molecules and materials.
Furan-2-ylmethanol: This compound is used in the synthesis of heterocyclic compounds and as a building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
886494-62-8 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-[5-(4-amino-2-methylphenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C13H13NO2/c1-8-7-10(14)3-4-11(8)13-6-5-12(16-13)9(2)15/h3-7H,14H2,1-2H3 |
InChI Key |
AIPUJAXPSLABMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(O2)C(=O)C |
Origin of Product |
United States |
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